N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide
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Overview
Description
N’-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide is a synthetic organic compound Its structure includes a chloro-substituted phenyl ring, a hydroxy-methoxy substituted propyl chain, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide typically involves multi-step organic reactions. One possible route could be:
Step 1: Synthesis of 3-chloro-4-methylphenylamine from 3-chloro-4-methylbenzene through nitration followed by reduction.
Step 2: Reaction of 3-chloro-4-methylphenylamine with 2-hydroxy-3-methoxy-2-methylpropylamine to form the intermediate.
Step 3: Coupling of the intermediate with ethanediamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide can undergo various chemical reactions such as:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of polymers or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxypropyl)ethanediamide
- N’-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2-methylpropyl)ethanediamide
Uniqueness
The unique combination of substituents in N’-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide may confer distinct physical, chemical, and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-9-4-5-10(6-11(9)15)17-13(19)12(18)16-7-14(2,20)8-21-3/h4-6,20H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBFQUOXXNXUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(COC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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